2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine
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Overview
Description
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with phenyl, phenylsulfonyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Substitution Reactions: The phenyl and phenylsulfonyl groups are introduced via substitution reactions. For example, phenylsulfonyl chloride can be used to introduce the phenylsulfonyl group under basic conditions.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine depends on its specific application:
Pharmacological Activity: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(1-pyrrolidinyl)pyrimidine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
5-(Phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine:
Uniqueness
2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer specific electronic and steric properties
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,17-11-5-2-6-12-17)18-15-21-19(16-9-3-1-4-10-16)22-20(18)23-13-7-8-14-23/h1-6,9-12,15H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHTGIFSKEOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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